Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate
Description
Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A bicyclic pyrido[2,3-d]pyrimidine system with two ketone groups at positions 2 and 3.
- Substituents: Methyl groups at positions 1, 3, and 4. A thioether (-S-) linkage at position 5, connected to a methyl propanoate ester.
- Physicochemical properties: The compound is typically a solid, with stability concerns requiring storage in inert, dry conditions to avoid decomposition or reactivity with moisture .
- Safety profile: Classified under hazard codes H315 (skin irritation) and H319 (eye irritation), necessitating precautions such as PPE (gloves, goggles) and avoidance of open flames due to flammability risks .
Properties
IUPAC Name |
methyl 2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-7-6-15-11-9(10(7)22-8(2)13(19)21-5)12(18)17(4)14(20)16(11)3/h6,8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFBYSPMUVSHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SC(C)C(=O)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include formamide derivatives and β-keto esters.
Thioether Formation:
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Biological Activity
Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrido[2,3-d]pyrimidine core with a thioether linkage. Its molecular formula is , and it has a molecular weight of approximately 360.41 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed effective inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways leading to programmed cell death while inhibiting tumor growth in xenograft models.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for diabetes treatment. This compound showed promising DPP-IV inhibitory activity in vitro.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that the compound exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development as an antimicrobial agent.
- Cancer Cell Line Studies : In research involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, the compound demonstrated an IC50 of 15 µM and 20 µM respectively after 48 hours of treatment. Mechanistic studies indicated that the compound leads to increased levels of reactive oxygen species (ROS), contributing to its anticancer effects.
Summary Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | [Study 1] |
| Anticancer | Induces apoptosis in MCF-7 and HT-29 cells | [Study 2] |
| Enzyme Inhibition | Inhibits DPP-IV with IC50 = 10 µM | [Study 3] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups : Nitriles (e.g., 3d, 3e) and halogens (e.g., 3e, 14m) increase electrophilicity, aiding in nucleophilic reactions or receptor binding.
- Lipophilicity : The target compound’s methylthio and ester groups balance solubility and membrane permeability, contrasting with polar nitriles in 3d/3e.
- Biological Activity : Antiproliferative activity in 14m correlates with chlorophenyl and acetamide substituents, absent in the target compound .
Table 3: Hazard Comparison
- The target compound’s safety profile is more rigorously documented than most analogues, emphasizing irritant risks .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrido[2,3-d]pyrimidine core via condensation of substituted pyrimidine precursors under reflux with catalysts like potassium carbonate .
- Step 2: Thioether linkage introduction using alkylation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Step 3: Esterification or functional group protection, monitored by TLC or HPLC for intermediate purity . Key variables include solvent polarity, catalyst loading, and reaction time, which directly impact yield and byproduct formation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR: Assigns hydrogen/carbon environments (e.g., methyl groups at δ 1.2–1.5 ppm; carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy: Identifies thioether (C-S stretch, ~650 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) moieties .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₇N₃O₄S: 324.0912; observed: 324.0915) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yield and purity?
DOE methods like fractional factorial design reduce experimental trials while identifying critical factors:
- Variables: Temperature (60–100°C), solvent (DMF vs. THF), and catalyst type (K₂CO₃ vs. Cs₂CO₃).
- Case Study: A study reduced optimization experiments by 40% using a 2^3 factorial design, revealing that DMF and 80°C maximized yield (78%) while minimizing byproducts .
- Response Surface Methodology (RSM) further refines conditions for non-linear relationships between variables .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Comparative SAR studies highlight substituent effects:
Q. How to resolve discrepancies in reported biological data across analogs?
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Synthetic Purity: Impurities >5% can skew IC₅₀ values. Use preparative HPLC for >98% purity .
- Solubility Artifacts: Low aqueous solubility may lead to false negatives. Include co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) for aggregation checks .
Q. What computational tools predict reaction pathways for novel derivatives?
Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) model reaction mechanisms:
- Example: Transition state analysis for thioether formation identified a lower energy barrier (ΔG‡ = 18.3 kcal/mol) with DMF as solvent vs. THF (ΔG‡ = 22.1 kcal/mol) .
- Software: Gaussian 16 or ORCA for energy calculations; visualization via VMD or PyMOL .
Methodological Guidance
Q. How to validate synthetic intermediates with conflicting NMR data?
- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., diastereomeric protons) .
- Isotopic Labeling: ¹³C-labeled precursors track carbon connectivity in complex mixtures .
- X-ray Crystallography: Provides unambiguous confirmation for crystalline intermediates (e.g., CCDC deposition) .
Q. What strategies mitigate byproduct formation during multi-step synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
